![molecular formula C19H17N3O2 B2820820 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021218-94-9](/img/structure/B2820820.png)

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

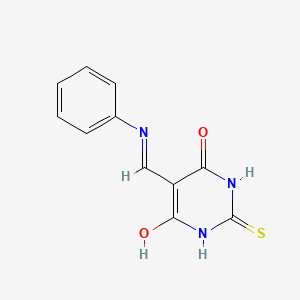

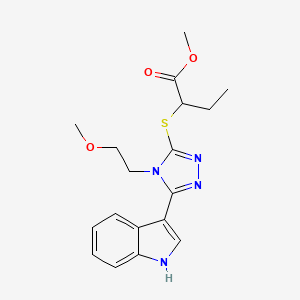

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (biphenyl and pyridazine), a carboxamide group, and an ethyl linker. These functional groups could influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The oxopyridazine ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the carboxamide group could influence its solubility .Scientific Research Applications

Synthesis and Chemistry in Antitumor Agents : One of the significant applications of this compound is in the synthesis of antitumor agents. For example, it has been used in the alternative syntheses of the antitumor drug temozolomide, which avoids the use of hazardous chemicals like methyl isocyanate (Wang, Stevens, & Thomson, 1994).

Esterification of Carboxylic Acids : This compound is involved in the esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as novel coupling agents. This process is efficient for equimolar esterification of carboxylic acids and alcohols, yielding esters in good to excellent yield (Won et al., 2007).

Antimicrobial Activities : The compound also plays a role in creating molecules with antimicrobial activities. For instance, certain derivatives containing penicillanic acid or cephalosporanic acid moieties, synthesized starting from similar compounds, have shown promising antimicrobial activities (Başoğlu et al., 2013).

Synthesis of Pyridazine Derivatives : It is also used in the synthesis of pyridazine derivatives, which have potential applications in various chemical reactions and possibly in pharmaceutical development (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Creation of Novel Pharmaceutical Compounds : The chemical structure of this compound is integral in the creation of novel pharmaceutical compounds, as seen in the synthesis of linezolid-like analogues, which have shown antimicrobial and antifungal activities (Rajurkar & Pund, 2014).

Development of Antihypertensive Drugs : It also plays a role in the discovery and development of antihypertensive drugs, especially in the creation of nonpeptide angiotensin II receptor antagonists (Carini et al., 1991).

Oxidative Rearrangement in Drug Metabolism : This compound has been observed in studies focusing on the oxidative rearrangement in drug metabolism, particularly in the context of blood plasma samples (Gu et al., 2015).

Synthesis of Secondary Carboxamides : It is also used in the synthesis of secondary carboxamides, highlighting its utility in organic synthesis and pharmaceutical chemistry (Saitô et al., 1984).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-18-7-4-12-21-22(18)14-13-20-19(24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJULNKOUCVFIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2820738.png)

![6-Chloro-4-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2820740.png)

![2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B2820749.png)

![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2820759.png)